3-ブロモ-2-ヒドロキシピリジン

概要

説明

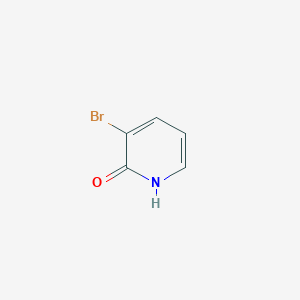

3-Bromo-2-hydroxypyridine is a versatile chemical compound with a wide range of applications in various industries. It is a pyridine derivative, consisting of a pyridine ring substituted with a bromine atom at the 3-position and a hydroxyl group at the 2-position. This compound is known for its utility as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials .

科学的研究の応用

3-Bromo-2-hydroxypyridine has a wide range of scientific research applications, including:

Pharmaceuticals: It is an important intermediate in the synthesis of various pharmaceutical compounds, including antiviral agents, anti-inflammatory drugs, and anticancer agents.

Agrochemicals: It is used in the synthesis of herbicides and fungicides.

Materials Science: It has been employed as a building block in the synthesis of various organic materials, such as polymeric materials and dendrimers.

作用機序

Target of Action

3-Bromo-2-hydroxypyridine primarily targets bromodomains . Bromodomains are protein domains that recognize and bind to acetylated lysine residues, playing a crucial role in regulating gene expression . Additionally, this compound has been used in the synthesis of a novel class of anti-inflammatory drugs that target the COX-2 enzyme , which is involved in inflammation and pain .

Mode of Action

The interaction of 3-Bromo-2-hydroxypyridine with its targets involves the molecule’s HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) . Lower values of the HOMO–LUMO energy gap were observed for the 3-bromo-2-hydroxypyridine molecule, which characterizes the chemical reactivity and kinetic stability of the molecule . This property is crucial for the compound’s interaction with its targets and the resulting changes .

Biochemical Pathways

Given its role as a bromodomain inhibitor , it can be inferred that it may affect pathways related to gene expression and cellular proliferation

Pharmacokinetics

The compound is slightly soluble in water , which may influence its absorption and distribution in the body

Result of Action

The molecular and cellular effects of 3-Bromo-2-hydroxypyridine’s action are likely related to its role as a bromodomain inhibitor . By inhibiting bromodomains, it can potentially alter gene expression patterns, leading to changes at the cellular level.

Action Environment

The action environment of 3-Bromo-2-hydroxypyridine can influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and stability . .

生化学分析

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the compound can exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .

Metabolic Pathways

Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .

準備方法

3-Bromo-2-hydroxypyridine can be synthesized through several methods:

Bromination of 2-hydroxypyridine: This method involves the reaction of 2-hydroxypyridine with bromine in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

Oxidation of 3-bromo-2-pyridinol: This method involves the oxidation of 3-bromo-2-pyridinol to form 3-bromo-2-hydroxypyridine.

Cyclization of 3-bromo-2-pyridone: This method involves the cyclization of 3-bromo-2-pyridone to form 3-bromo-2-hydroxypyridine.

化学反応の分析

3-Bromo-2-hydroxypyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group at the 2-position can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols.

類似化合物との比較

3-Bromo-2-hydroxypyridine can be compared with other similar compounds, such as:

2-Hydroxypyridine: This compound lacks the bromine atom at the 3-position, making it less reactive in certain substitution reactions.

3-Bromo-5-hydroxypyridine: This compound has the hydroxyl group at the 5-position instead of the 2-position, which can affect its reactivity and applications.

4-Bromo-3-hydroxypyridine: This compound has the bromine atom at the 4-position instead of the 3-position, which can also affect its reactivity and applications.

生物活性

3-Bromo-2-hydroxypyridine (3-Br-2HyP) is a heterocyclic compound that has garnered attention in various fields of research due to its potential biological activities. This article reviews the molecular structure, biological interactions, and therapeutic implications of 3-Br-2HyP, highlighting significant research findings and case studies.

Molecular Structure and Properties

3-Bromo-2-hydroxypyridine features a bromine atom and a hydroxyl group attached to a pyridine ring. The molecular formula is CHBrNO, with a molecular weight of approximately 190. The compound's structure facilitates various interactions with biological targets, making it a candidate for drug development.

Spectral Analysis

Recent studies utilized Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to analyze the electronic properties of 3-Br-2HyP. The calculations indicated a significant energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which was found to be about 6.785 eV, suggesting potential for electron transfer processes .

Molecular Docking Studies

Molecular docking studies have been performed to evaluate the binding affinity of 3-Br-2HyP with various biological targets, particularly bromodomain-containing proteins. The binding energies calculated for interactions with BRD2 inhibitors (e.g., PDB IDs: 5IBN, 3U5K, 6CD5) indicate that 3-Br-2HyP can form stable complexes through hydrogen bonding and hydrophobic interactions .

| Target Protein | Binding Energy (kcal/mol) | Interaction Type |

|---|---|---|

| BRD2 | -7.8 | Hydrogen Bonding |

| BRD4 | -8.1 | Hydrophobic |

| BRD9 | -7.5 | Hydrogen Bonding |

Antimicrobial Activity

Research has demonstrated that 3-Br-2HyP exhibits antimicrobial properties against various bacterial strains. In one study, the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating its potential as an antimicrobial agent .

Case Studies

- Antiproliferative Effects : A study assessed the antiproliferative effects of 3-Br-2HyP on cancer cell lines. Results indicated that the compound significantly reduced cell viability in breast cancer cells (MCF-7), with IC50 values around 15 µM, suggesting its potential as an anticancer drug .

- Tyrosinase Inhibition : Another investigation focused on the inhibitory effects of 3-Br-2HyP on mushroom tyrosinase, an enzyme involved in melanin production. The compound demonstrated competitive inhibition with an IC50 value of 12 µM, outperforming some standard inhibitors like kojic acid .

特性

IUPAC Name |

3-bromo-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUGVOUXNSWQSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355959 | |

| Record name | 3-Bromo-2-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13466-43-8 | |

| Record name | 3-Bromo-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13466-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-Bromo-2-hydroxypyridine interact with bromodomains, and what are the potential downstream effects of this interaction?

A1: The research primarily focused on computational predictions of 3-Bromo-2-hydroxypyridine's binding affinity to bromodomains using molecular docking studies []. The study identified potential hydrogen bond interactions and calculated minimum binding energies with targeted bromodomains such as BRD2 (PDB ID: 5IBN, 3U5K, 6CD5) []. While this suggests a possible interaction mechanism, further experimental validation is needed to confirm these predictions and investigate downstream effects. Determining the specific amino acid residues involved in binding and the impact of 3-Bromo-2-hydroxypyridine on bromodomain-mediated protein-protein interactions would be crucial next steps.

Q2: What computational chemistry methods were employed to study 3-Bromo-2-hydroxypyridine in this research?

A2: The study utilized both Density Functional Theory (DFT) and Hartree-Fock (HF) methods to optimize the molecular structure of 3-Bromo-2-hydroxypyridine []. They further used Time-Dependent DFT (TD-DFT) to simulate the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), frontier orbital gap, and UV-Visible spectrum in gas phase and various solvents []. Additionally, the researchers employed the Atoms in Molecules (AIM) approach to analyze intermolecular interactions and Reduced Density Gradient (RDG) analysis to characterize non-covalent interactions [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。